molecular formula C17H22O2 B8583277 4-Propynoyl-2,6-di-tert-butylphenol CAS No. 113101-46-5

4-Propynoyl-2,6-di-tert-butylphenol

Cat. No.: B8583277
CAS No.: 113101-46-5
M. Wt: 258.35 g/mol
InChI Key: BXVIDEXSGDXRGW-UHFFFAOYSA-N
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Description

While the query specifies "4-Propynoyl-2,6-di-tert-butylphenol," the provided evidence focuses on 4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9) and 4-Bromo-2,6-di-tert-butylphenol (CAS 1139-52-2). This discrepancy suggests either a nomenclature error or missing data for the propynoyl derivative. Below, we detail the available compounds and their comparisons.

4-sec-Butyl-2,6-di-tert-butylphenol is a synthetic phenolic compound with the molecular formula C₁₈H₃₀O . It is structurally characterized by bulky tert-butyl groups at the 2- and 6-positions and a sec-butyl group at the 4-position. Its recurrent detection in food samples raises concerns about leaching from packaging materials, posing exposure risks, particularly to children .

Properties

CAS No.

113101-46-5

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-yn-1-one

InChI

InChI=1S/C17H22O2/c1-8-14(18)11-9-12(16(2,3)4)15(19)13(10-11)17(5,6)7/h1,9-10,19H,2-7H3

InChI Key

BXVIDEXSGDXRGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-sec-Butyl-2,6-di-tert-butylphenol vs. 4-Bromo-2,6-di-tert-butylphenol

Property 4-sec-Butyl-2,6-di-tert-butylphenol 4-Bromo-2,6-di-tert-butylphenol
Molecular Formula C₁₈H₃₀O C₁₄H₂₁BrO
Molecular Weight 262.43 g/mol 285.22 g/mol
Melting Point Not reported 78–83 °C (decomposes)
Boiling Point Not reported 128 °C at 4 mmHg
Solubility Likely lipophilic (structural analogs) Soluble in methanol
Applications Suspected antioxidant/polymer additive Organic intermediate, API synthesis
Toxicity Profile Mutagenicity, chromosomal aberrations Irritant (Risk Code: Xi)
Key Differences:

Comparison with Commercial Antioxidants

  • Butylated Hydroxytoluene (BHT): Unlike 4-sec-butyl and 4-bromo derivatives, BHT (2,6-di-tert-butyl-4-methylphenol) has a smaller methyl group at the 4-position. This reduces steric hindrance, lowering its thermal stability compared to bulkier analogs like 4,4'-bis(2,6-di-tert-butylphenol) .
  • 4,4′-Bis(2,6-di-tert-butylphenol): This dimeric phenolic antioxidant outperforms BHT in polypropylene stabilization due to extended radical scavenging capacity .

4-sec-Butyl-2,6-di-tert-butylphenol

  • Mutagenicity : Negative in bacterial reverse mutation assays (Ames test) .
  • Chromosomal Effects: No clastogenic activity in Chinese hamster cell tests .
  • Exposure Risks : Detected in food samples, likely from packaging materials; chronic exposure studies are recommended .

4-Bromo-2,6-di-tert-butylphenol

  • Synthesis Utility : Used as an intermediate in pharmaceuticals and organic building blocks .
  • Hazards : Classified as an irritant (WGK Germany: 3) with precautionary measures for handling .

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